molecular formula C19H29BFNO2 B2413748 5-(N-Cyclohexylaminomethyl)-2-fluorophenylboronic acid, pinacol ester CAS No. 2096340-16-6

5-(N-Cyclohexylaminomethyl)-2-fluorophenylboronic acid, pinacol ester

Cat. No.: B2413748
CAS No.: 2096340-16-6
M. Wt: 333.25
InChI Key: VMNXNNPQSUYOIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(N-Cyclohexylaminomethyl)-2-fluorophenylboronic acid, pinacol ester is a boronic acid derivative with a molecular weight of 333.25 g/mol. It is characterized by the presence of a fluorine atom on the phenyl ring and a cyclohexylamino group attached to the boronic acid moiety. This compound is commonly used in organic synthesis and various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from commercially available precursors. One common synthetic route involves the reaction of 2-fluorobenzaldehyde with cyclohexylamine to form an intermediate, which is then further reacted with boronic acid derivatives under specific conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-(N-Cyclohexylaminomethyl)-2-fluorophenylboronic acid, pinacol ester can undergo various chemical reactions, including:

  • Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.

  • Reduction: The compound can be reduced to form corresponding boronic acids or boronic esters.

  • Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation reactions may use oxidizing agents such as hydrogen peroxide or sodium hypochlorite.

  • Reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution reactions may require nucleophiles such as amines or alcohols under specific conditions.

Major Products Formed:

  • Oxidation: Boronic esters or borates

  • Reduction: Boronic acids or boronic esters

  • Substitution: Substituted phenyl derivatives

Scientific Research Applications

This compound is widely used in scientific research due to its unique properties and versatility. Some of its applications include:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for the construction of complex molecules.

  • Biology: Employed in the study of enzyme inhibitors and as a tool in biochemical assays.

  • Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boronic acid-based drugs.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-(N-Cyclohexylaminomethyl)-2-fluorophenylboronic acid, pinacol ester exerts its effects depends on its specific application. In general, boronic acids and their derivatives can form reversible covalent bonds with biological targets, such as enzymes or proteins, leading to modulation of their activity. The molecular targets and pathways involved may vary depending on the specific biological or chemical context.

Comparison with Similar Compounds

  • 3-(N-Cyclohexylaminomethyl)-2-fluorophenylboronic acid, pinacol ester

  • 4-(N-Cyclohexylaminomethyl)-2-fluorophenylboronic acid, pinacol ester

  • 2-(N-Cyclohexylaminomethyl)-3-fluorophenylboronic acid, pinacol ester

Uniqueness: 5-(N-Cyclohexylaminomethyl)-2-fluorophenylboronic acid, pinacol ester is unique due to the specific positioning of the fluorine atom and the cyclohexylamino group, which can influence its reactivity and binding properties compared to similar compounds.

Properties

IUPAC Name

N-[[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29BFNO2/c1-18(2)19(3,4)24-20(23-18)16-12-14(10-11-17(16)21)13-22-15-8-6-5-7-9-15/h10-12,15,22H,5-9,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNXNNPQSUYOIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CNC3CCCCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.